Cas no 145455-23-8 (L-692429)

L-692429 structure
Nombre del producto:L-692429
L-692429 Propiedades químicas y físicas
Nombre e identificación
-
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benza
- L 692429
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide
- L-692429
- 6GM6ZN5S1Y
- Arg-Pro-Lys-Pro-Phe-Trp-Leu
- GTPL5868
- L 692,429
- BDBM50049481
- MK 0751
- Q27078402
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-ami
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- SBJLJOFPWOYATP-XMMPIXPASA-N
- BUTANAMIDE, 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)-
- L-692429 free base
- (R)-N-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- MS-29463
- L-692,429
- UNII-6GM6ZN5S1Y
- HY-10957
- SCHEMBL7417293
- SCHEMBL18787567
- MK-0751
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- CS-0002978
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- DTXSID20163045
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrtazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 3-Amino-3-methyl-N-{(R)-2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 145455-23-8
- AKOS040733563
- 145455-23-8 (free base)
- CHEMBL308716
- 3-amino-3-methyl-N-((3R)-2-oxo-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-4,5-dihydro-3H-1-benzazepin-3-yl)butanamide
- DTXCID5085536
- G12817
- DA-54745
-
- Renchi: 1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
- Clave inchi: SBJLJOFPWOYATP-XMMPIXPASA-N
- Sonrisas: O=C1[C@@]([H])(C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])N([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H])=O
Atributos calculados
- Calidad precisa: 509.25423
- Masa isotópica única: 509.25392326 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 38
- Cuenta de enlace giratorio: 7
- Complejidad: 815
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 130
- Peso molecular: 509.6
Propiedades experimentales
- PSA: 129.89
L-692429 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0002978-50mg |
L-692429 |
145455-23-8 | 99.88% | 50mg |
$2400.0 | 2022-04-27 | |
ChemScence | CS-0002978-10mg |
L-692429 |
145455-23-8 | 99.88% | 10mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mg |
L-692429 |
145455-23-8 | 99.90% | 10mg |
¥8000 | 2024-04-20 | |
Biosynth | VFA45523-10 mg |
L-692429 |
145455-23-8 | 10mg |
$624.00 | 2022-12-28 | ||
1PlusChem | 1P01V7JF-10mg |
L-692429 |
145455-23-8 | 99% | 10mg |
$952.00 | 2024-06-20 | |
MedChemExpress | HY-10957-1mg |
L-692429 |
145455-23-8 | 99.90% | 1mg |
¥2181 | 2024-04-20 | |
ChemScence | CS-0002978-5mg |
L-692429 |
145455-23-8 | 99.88% | 5mg |
$480.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mM*1 mL in DMSO |
L-692429 |
145455-23-8 | 99.90% | 10mM*1 mL in DMSO |
¥5380 | 2024-04-20 | |
Biosynth | VFA45523-5 mg |
L-692429 |
145455-23-8 | 5mg |
$390.00 | 2022-12-28 | ||
Biosynth | VFA45523-50 mg |
L-692429 |
145455-23-8 | 50mg |
$1,872.00 | 2022-12-28 |
L-692429 Literatura relevante
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
145455-23-8 (L-692429) Productos relacionados
- 1341802-91-2(2-(Cyanomethyl)-4-fluorobenzimidazole)
- 244234-52-4(n,n-Dimethylethylenediamine dihydroiodide)
- 2034306-22-2(5-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]furan-2-carboxamide)
- 941925-88-8(N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide)
- 2368845-02-5(1,3-Benzenedicarboxylic acid, 4-methyl-5-(trifluoromethyl)-, 3-methyl ester)
- 2171703-48-1(9-methyl-5-(thiophen-3-yl)-1-oxa-4,9-diazaspiro5.6dodecane)
- 1376236-50-8(1,3-Benzenedicarboxamide, N1-[cyano(2-methylphenyl)methyl]-N3-propyl-)
- 153196-51-1((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine)
- 1526362-46-8(2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol)
- 1203209-31-7(6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:145455-23-8)L-692429

Pureza:99%/99%/99%
Cantidad:1mg/5mg/10mg
Precio ($):273.0/602.0/1003.0